[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide
Overview
Description
[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide: is a chemical compound that has garnered attention due to its potential applications in various scientific fields. This compound is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms. The dihydrobromide salt form enhances its solubility and stability, making it suitable for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide typically involves the reaction of 1,2,4-triazole with ethylene diamine under controlled conditions. The reaction is often carried out in the presence of a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure it meets industry standards .
Chemical Reactions Analysis
Types of Reactions: [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in binding studies. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry .
Medicine: In medicine, this compound has potential therapeutic applications. It is being investigated for its antimicrobial and anticancer properties. The triazole ring is known for its ability to inhibit certain enzymes, making it a candidate for drug development .
Industry: Industrially, this compound is used in the production of polymers and as an intermediate in the synthesis of agrochemicals. Its stability and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, forming stable complexes that can inhibit enzyme activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1,2,4-Triazole: The parent compound, which forms the basis for many derivatives.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Known for its anticancer properties.
1,2,4-Triazole-3-thiol: Used in the synthesis of pharmaceuticals and agrochemicals
Uniqueness: [2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide is unique due to its enhanced solubility and stability provided by the dihydrobromide salt form. This makes it more suitable for certain applications compared to its analogs .
Properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)ethanamine;dihydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.2BrH/c5-1-2-8-4-6-3-7-8;;/h3-4H,1-2,5H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFPYAASNAETMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCN.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Br2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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